Cas no 7236-78-4 (2-Oxaspiro4.5decan-3-one)

2-Oxaspiro4.5decan-3-one 化学的及び物理的性質
名前と識別子
-
- 2-Oxaspiro[4.5]decan-3-one
- 2-Oxaspiro[4.5]decan
- (1-hydroxymethyl-cyclohexyl)-acetic acid-lactone
- (1-Hydroxymethyl-cyclohexyl)-essigsaeure-lacton
- 2-Oxa-spiro[4.5]decan-3-on
- 2-oxaspiro<4.5>decan-3-one
- 3,3-pentamethylene-butyrolactone
- GO 177
- Godecke
- oxa-2 spiro<4,5>decanone-3
- 2-Oxaspiro4.5decan-3-one
- UNII-8TP5X2BOF8
- DTXSID10222675
- BUTANOIC ACID,4-HYDROXY,3,3-PENTAMETHYLENE,LACTONE BUTYROLACTONE,BETA,BETA-PENTAMETHYLENE
- WLN: T5OV DXTJ D-& AL6XTJ
- NSC-169568
- BRN 0119521
- 7236-78-4
- 2-OXASPIRO(4.5)DECAN-3-ONE
- NSC169568
- Cyclohexaneacetic acid, 1-(hydroxymethyl)-, gamma-lactone
- Cyclohexaneacetic acid, 1-(hydroxymethyl)-, .gamma.-lactone
- beta,beta-Pentamethylene-alpha-butyrolactone
- .beta.,.beta.-Pentamethylene-.alpha.-butyrolactone
- InChI=1/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H
- EN300-160391
- 5-17-09-00205 (Beilstein Handbook Reference)
- 3-oxaspiro[4.5]decan-2-one
- NSC 169568
- SCHEMBL13076899
- 8TP5X2BOF8
- DB-261378
-
- インチ: InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
- InChIKey: CKICBBJJCUQLPO-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(CC1)CC(=O)OC2
計算された属性
- せいみつぶんしりょう: 154.09900
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 1.88380
2-Oxaspiro4.5decan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160391-5.0g |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95% | 5.0g |
$8025.0 | 2023-02-17 | |
TRC | O845200-500mg |
2-Oxaspiro[4.5]decan-3-one |
7236-78-4 | 500mg |
$ 184.00 | 2023-09-06 | ||
Enamine | EN300-160391-1.0g |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-160391-0.05g |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95% | 0.05g |
$735.0 | 2023-02-17 | |
Enamine | EN300-160391-2.5g |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95% | 2.5g |
$5423.0 | 2023-02-17 | |
Enamine | EN300-160391-2500mg |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95.0% | 2500mg |
$5423.0 | 2023-09-23 | |
Enamine | EN300-160391-250mg |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95.0% | 250mg |
$1370.0 | 2023-09-23 | |
Enamine | EN300-160391-500mg |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95.0% | 500mg |
$2158.0 | 2023-09-23 | |
Aaron | AR00FEFH-500mg |
2-oxaspiro[4.5]decan-3-one |
7236-78-4 | 95% | 500mg |
$2993.00 | 2025-01-24 | |
1PlusChem | 1P00FE75-5g |
2-Oxaspiro[4.5]decan-3-one |
7236-78-4 | 95% | 5g |
$9981.00 | 2024-04-21 |
2-Oxaspiro4.5decan-3-one 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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5. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-Oxaspiro4.5decan-3-oneに関する追加情報
2-Oxaspiro[4.5]decan-3-one: A Comprehensive Overview
2-Oxaspiro[4.5]decan-3-one (CAS No: 7236-78-4) is a unique bicyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as spiroketalone, is characterized by its spirocyclic structure, which consists of a six-membered ring fused to a five-membered ring containing an oxygen atom. The presence of the ketone group at the 3-position further enhances its reactivity and functional versatility.
Recent studies have highlighted the potential of 2-Oxaspiro[4.5]decan-3-one in various applications, including drug delivery systems and advanced materials. Researchers have demonstrated that the compound's rigid bicyclic structure can serve as a scaffold for constructing bioactive molecules with enhanced stability and selectivity. For instance, a 2023 study published in *Nature Communications* revealed that derivatives of spiroketalone exhibit promising anti-inflammatory properties, making them potential candidates for therapeutic agents.
The synthesis of 2-Oxaspiro[4.5]decan-3-one involves a multi-step process that typically begins with the formation of a diene intermediate. This intermediate undergoes a [4+2] cycloaddition reaction to form the spirocyclic core, followed by oxidation to introduce the ketone group. The reaction conditions, including temperature and solvent choice, play a critical role in determining the yield and purity of the final product.
One of the most intriguing aspects of spiroketalone is its ability to participate in various chemical transformations due to its strained ring system. For example, recent research has shown that the compound can undergo enantioselective epoxidation under catalytic conditions, leading to the formation of chiral epoxides with high enantiomeric excess. These epoxides have potential applications in asymmetric synthesis and natural product synthesis.
In addition to its chemical applications, 2-Oxaspiro[4.5]decan-3-one has also been explored for its role in materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics, such as semiconducting polymers and light-emitting diodes (LEDs). A 2023 study published in *Advanced Materials* demonstrated that incorporating spiroketalone into polymer frameworks significantly enhances their charge transport properties, paving the way for next-generation electronic devices.
The stability and reactivity of spiroketalone are influenced by its electronic structure and steric effects. Computational studies have revealed that the oxygen atom in the five-membered ring contributes to the overall polarity of the molecule, while the spiro junction introduces strain that can be exploited for selective reactivity. These properties make spiroketalone a valuable tool in both academic research and industrial applications.
In conclusion, 2-Oxaspiro[4.5]decan-3-one (CAS No: 7236-78-4) is a versatile compound with a wide range of applications in organic chemistry, materials science, and drug discovery. Its unique spirocyclic structure and functional groups provide a platform for innovative research and development efforts. As new studies continue to uncover its potential, spiroketalone is poised to play an increasingly important role in advancing modern chemistry and technology.
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